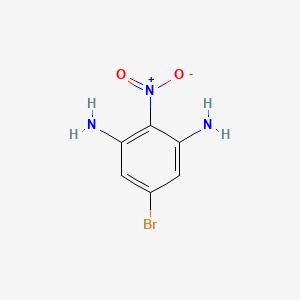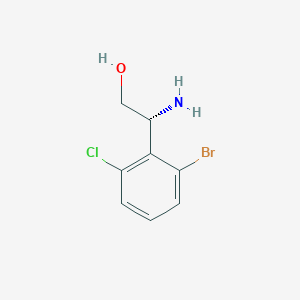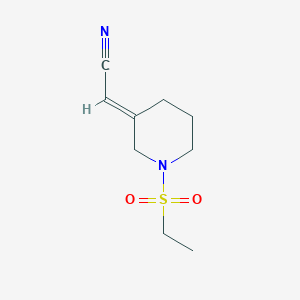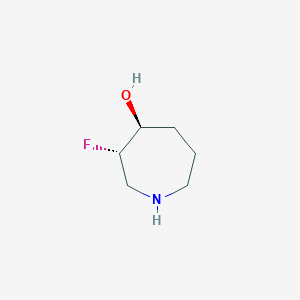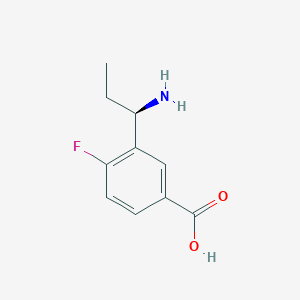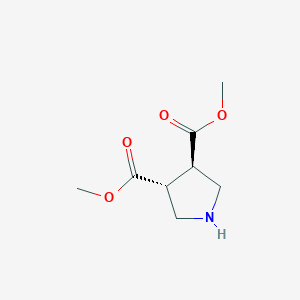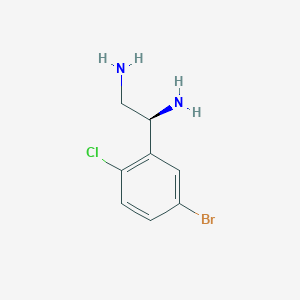
(1S)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine is an organic compound that features a bromine and chlorine substituted phenyl ring attached to an ethane backbone with two amine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine typically involves the following steps:
Amine Introduction: The ethane backbone with amine groups can be synthesized through reductive amination or other amine introduction methods.
Industrial Production Methods
Industrial production methods would likely involve large-scale halogenation and amination processes, optimized for yield and purity. Specific conditions such as temperature, pressure, and catalysts would be tailored to maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine groups, forming corresponding oxides or imines.
Reduction: Reduction reactions could convert the compound into various reduced forms, potentially altering the halogen substituents.
Substitution: The halogen atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield imines, while substitution could produce various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1S)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine can be used as a building block for synthesizing more complex molecules, particularly in the development of new materials or catalysts.
Biology
Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators, which could lead to new therapeutic agents.
Medicine
In medicinal chemistry, this compound might be explored for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry
Industrially, such compounds could be used in the production of specialty chemicals, polymers, or as intermediates in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action for (1S)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine would depend on its specific application. Generally, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1S)-1-(5-Bromo-2-fluorophenyl)ethane-1,2-diamine
- (1S)-1-(5-Chloro-2-fluorophenyl)ethane-1,2-diamine
- (1S)-1-(5-Bromo-2-methylphenyl)ethane-1,2-diamine
Uniqueness
What sets (1S)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine apart from similar compounds is the specific combination of bromine and chlorine substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C8H10BrClN2 |
|---|---|
Molekulargewicht |
249.53 g/mol |
IUPAC-Name |
(1S)-1-(5-bromo-2-chlorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H10BrClN2/c9-5-1-2-7(10)6(3-5)8(12)4-11/h1-3,8H,4,11-12H2/t8-/m1/s1 |
InChI-Schlüssel |
XDLGQJBJBKRMHY-MRVPVSSYSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1Br)[C@@H](CN)N)Cl |
Kanonische SMILES |
C1=CC(=C(C=C1Br)C(CN)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


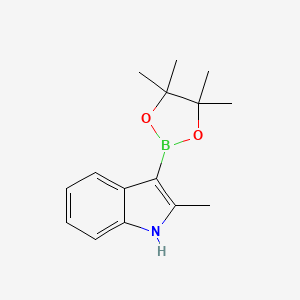
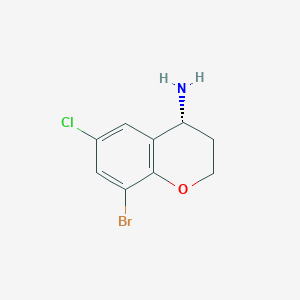
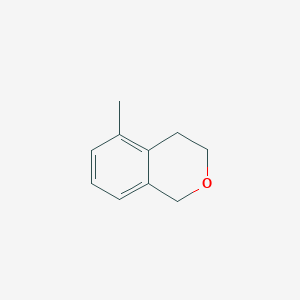
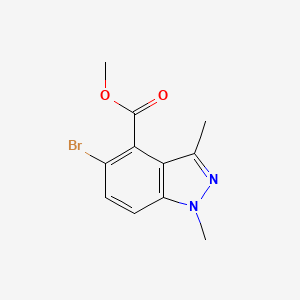
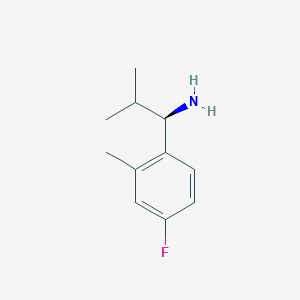


![Methyl amino(1,4-dioxaspiro[4.5]dec-8-yl)acetate](/img/structure/B13035701.png)
